N-Butyl-5-nitrofuran-2-carboxamide
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Overview
Description
N-Butyl-5-nitrofuran-2-carboxamide is a compound belonging to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then converted to the corresponding carboxamide through a series of reactions involving acetic anhydride and sulfuric acid
Industrial Production Methods
Industrial production of N-Butyl-5-nitrofuran-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The nitration and subsequent reactions are carefully monitored to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic reagents such as amines and thiols are used for substitution reactions.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Tetrahydrofuran derivatives: Formed by the hydrogenation of the furan ring.
Substituted furans: Formed by nucleophilic substitution of the nitro group.
Scientific Research Applications
N-Butyl-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Potential use as an antimicrobial agent to combat drug-resistant bacteria.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Butyl-5-nitrofuran-2-carboxamide involves the reduction of the nitro group to form reactive intermediates that can interact with cellular components. These intermediates can cause damage to bacterial DNA and proteins, leading to cell death. The compound targets specific enzymes involved in bacterial metabolism, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used for topical infections.
Uniqueness
N-Butyl-5-nitrofuran-2-carboxamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other nitrofuran derivatives. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and increasing its efficacy as an antimicrobial agent.
Properties
CAS No. |
14121-89-2 |
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Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-butyl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-2-3-6-10-9(12)7-4-5-8(15-7)11(13)14/h4-5H,2-3,6H2,1H3,(H,10,12) |
InChI Key |
MBVKITLRQRCZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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